

Technical Guide: rac Practolol-d7 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *rac Practolol-d7*

Cat. No.: *B1163962*

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Executive Summary

This technical guide provides an in-depth analysis of **rac Practolol-d7** (*[(RS)-Practolol-d7]*), a stable isotope-labeled (SIL) internal standard used primarily in the precise quantification of Practolol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Practolol, a second-generation cardioselective beta-blocker, was withdrawn from the market in the 1970s due to severe oculomucocutaneous toxicity. However, it remains a critical reference compound in toxicology, forensic analysis, and pharmaceutical research to understand adverse drug reaction (ADR) mechanisms. The d7-isotopologue is essential for correcting matrix effects and ionization suppression in these high-sensitivity assays.

Part 1: Physicochemical Profile

The following data characterizes the deuterated standard. Note that while the parent compound has a well-established CAS, the d7 variant is often categorized under the parent CAS with a "labeled" designation or vendor-specific identifiers.

Table 1: Core Chemical Data

Parameter	Specification	Notes
Chemical Name	(RS)-Practolol-d7	Racemic mixture (50:50 R/S)
Common Synonyms	N-[4-[2-Hydroxy-3-[(propan-2-yl-d7)amino]propoxy]phenyl]acetamide	Label typically on the isopropyl group
CAS Number	1219798-64-7 (Isotope Specific)	Parent CAS: 6673-35-4
Molecular Formula		
Molecular Weight	273.38 g/mol	Parent MW: 266.34 g/mol
Isotopic Purity	99% Deuterium	Critical for minimizing "M+0" interference
Solubility	DMSO, Methanol, Water (Low)	Reconstitute in DMSO/MeOH first
pKa	~9.5 (Amine), ~14 (Amide)	Basic character dominates extraction logic

Part 2: The Science of Isotope Dilution (IDMS)

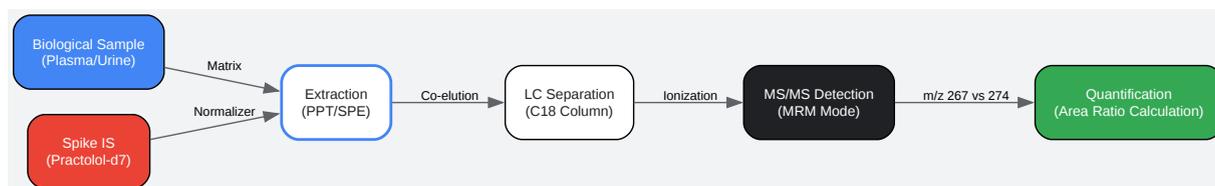
Why Practolol-d7?

In LC-MS/MS, "matrix effects" (co-eluting phospholipids/salts) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Because **rac Practolol-d7** is chemically identical to Practolol but mass-differentiated, it co-elutes (or elutes very closely) with the analyte.

- Co-elution: It experiences the exact same matrix suppression/enhancement as the analyte.
- Normalization: By calculating the Area Ratio (Analyte/Internal Standard), the matrix effect is mathematically cancelled out.
- Deuterium Effect: The "d7" label (Heptadeuterio-isopropyl) adds +7 Da mass shift, sufficient to avoid spectral overlap with the parent compound's isotopic envelope.

Visualization: IDMS Workflow

The following diagram illustrates the self-validating logic of using an SIL Internal Standard.



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Caption: Workflow for Isotope Dilution Mass Spectrometry. The Internal Standard (Red) corrects for errors in Extraction and Ionization steps.

Part 3: Experimental Application (LC-MS/MS Protocol)

Disclaimer: This protocol is a generalized high-sensitivity framework. Optimization is required based on specific instrument platforms (e.g., Sciex QTRAP vs. Thermo Orbitrap).

Stock Solution Preparation

- Solvent: Dissolve 1 mg **rac Practolol-d7** in 1 mL DMSO (1 mg/mL).
- Working Standard: Dilute with 50:50 Methanol:Water to 100 ng/mL.
- Stability: Store at -20°C. Deuterium exchange can occur in highly acidic protic solvents over long periods; keep pH neutral during storage.

Sample Preparation (Protein Precipitation)

- Aliquot: 100

L Plasma.

- Spike: Add 10

L of Practolol-d7 Working Standard.

- Precipitate: Add 300

L ice-cold Acetonitrile. Vortex 30s.

- Centrifuge: 10,000 x g for 10 min at 4°C.
- Supernatant: Transfer to vials. (Optional: Evaporate and reconstitute in mobile phase for higher sensitivity).

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 m.
- Mobile Phase A: Water + 0.1% Formic Acid.[\[1\]](#)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[\[1\]](#)
- Gradient: 5% B to 95% B over 5 minutes.
- Ionization: Electrospray Positive (ESI+).

MRM Transitions (Multiple Reaction Monitoring)

The "d7" label is typically located on the isopropyl amine chain. The fragmentation usually involves the cleavage of this side chain.

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Rationale
Practolol (Analyte)	267.2	72.1	~25	Isopropylamine fragment
Practolol-d7 (IS)	274.2	79.1	~25	d7-Isopropylamine fragment (+7 Da)

Note: If the label were on the aromatic ring, the Q3 fragment would likely remain 72.1, and the heavy mass would be retained in the neutral loss. Verify the Certificate of Analysis (CoA) for the specific labeling position.

Part 4: Pharmacology & Toxicology Context[3][5]

Understanding the biological target is essential when interpreting results, especially in forensic toxicology.

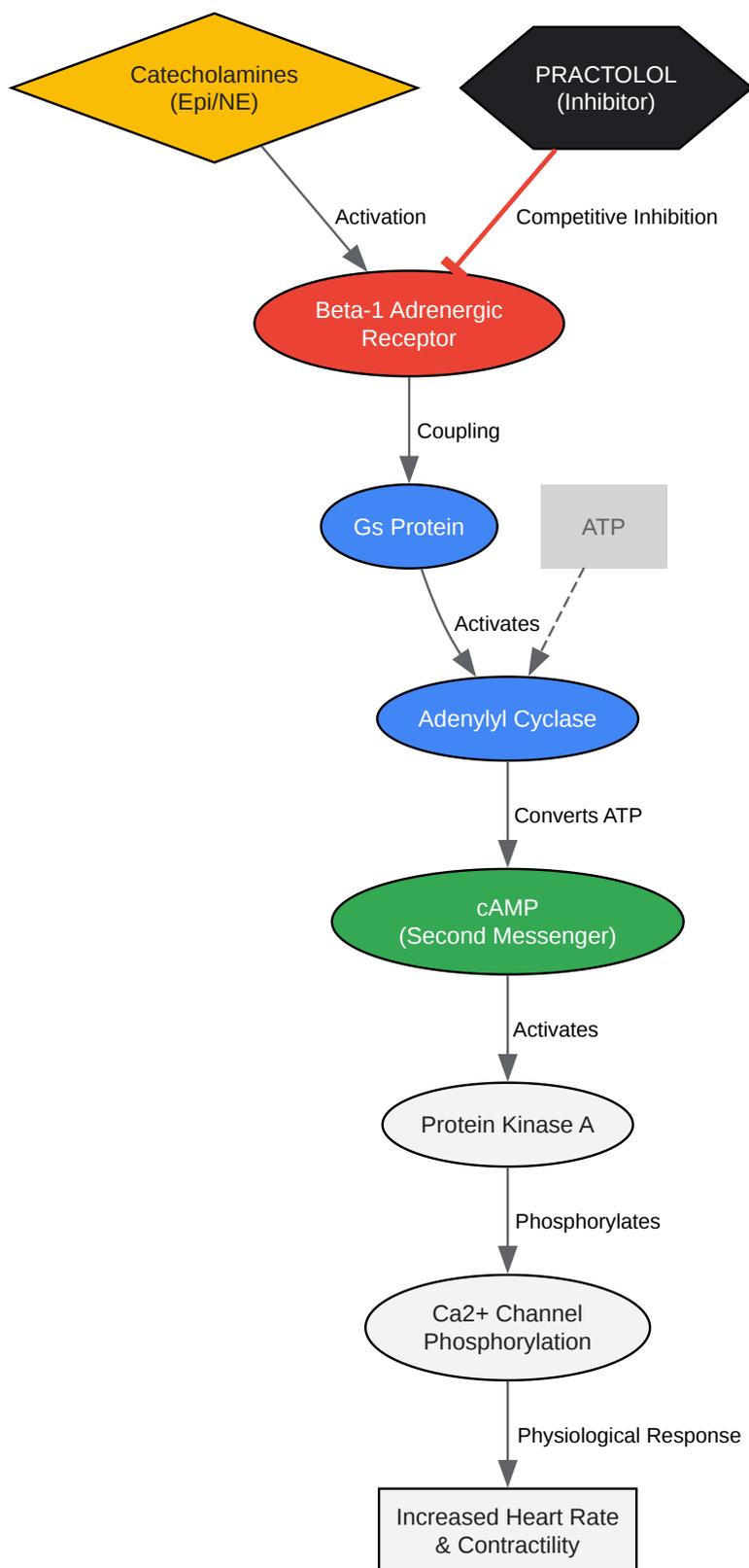
Mechanism of Action

Practolol is a Beta-1 Selective Antagonist. It blocks the binding of catecholamines (epinephrine/norepinephrine) to

-adrenergic receptors in the heart, reducing heart rate and contractility (negative chronotropy/inotropy).[2]

Visualization: Beta-1 Adrenergic Signaling Pathway

The following diagram details the pathway inhibited by Practolol.



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Caption: The Beta-1 Adrenergic signaling cascade.[3][4] Practolol acts as a competitive antagonist at the receptor level, preventing cAMP generation.

The "Oculomucocutaneous Syndrome"

Practolol was withdrawn because it caused a unique autoimmune-like syndrome in ~1:500 patients.

- Symptoms: Dry eyes (keratoconjunctivitis sicca), corneal scarring, psoriasiform rash, and sclerosing peritonitis.
- Relevance to Bioanalysis: Researchers often measure Practolol levels in archived samples or animal models to study the mechanism of this toxicity, which is believed to be linked to a specific metabolite or immunological trigger unique to Practolol's acetamide structure.

Part 5: Handling and Stability

- Light Sensitivity: Protect from light. The acetamide group can be susceptible to photodegradation over extended periods.
- Hygroscopic Nature: Store in a desiccator. Moisture uptake can alter the effective weight of the standard powder.
- Safety: While the d7 variant is used in microgram quantities, treat it as a potent beta-blocker. Wear PPE (gloves, goggles) to prevent absorption.

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- To cite this document: BenchChem. [Technical Guide: rac Practolol-d7 in Quantitative Bioanalysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1163962#rac-practolol-d7-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1163962#rac-practolol-d7-cas-number-and-molecular-weight)

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